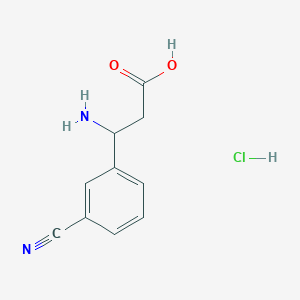

3-氨基-3-(3-氰基苯基)丙酸盐酸盐

描述

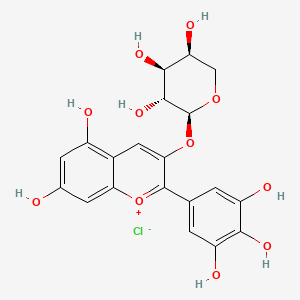

The compound 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a derivative of phenylpropanoic acid with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities, such as anti-ulcer properties , EP3 receptor antagonism , and as building blocks in drug synthesis .

Synthesis Analysis

The synthesis of related 3-amino propanoic acid derivatives involves multiple steps and can be tailored to introduce different functional groups, such as fluorine , chlorine , or vinyl groups . For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid involves specific reactions to introduce the chlorine substituent . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding . The molecular structure, including the stereochemistry of the analogs, plays a significant role in their binding affinity and antagonist activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of amino and carboxy groups, which can participate in various chemical reactions. For instance, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride demonstrates the reactivity of the amino and vinyl groups . The presence of the cyanophenyl group in 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride would likely contribute to its unique reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different substituents affects properties such as solubility, stability, and hydrogen bonding capacity. For example, the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was studied using DFT calculations and spectroscopy, highlighting the importance of intra- and intermolecular hydrogen bonds . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

科学研究应用

合成和衍生物

- 对映选择性合成:3-氨基-3-(4-氰基苯基)丙酸的对映异构体已使用对映选择性 N-酰化合成和分离。这些对映异构体已转化为 Boc 和 Fmoc 保护的衍生物,突出了它们在手性化学中的潜力 (索利马尔、卡内瓦和菲勒普,2004)。

在材料科学中的应用

- 聚苯并恶嗪形成:结构与 3-氨基-3-(3-氰基苯基)丙酸相似的苯乙酸,已被探索作为材料科学中苯并恶嗪环形成的可再生结构单元,为引入苯并恶嗪性质的脂肪族 -OH 轴承分子提供了苯酚的替代品 (特雷霍马钦等人,2017)。

生物催化

- 不对称生物催化:一项涉及使用甲基杆菌稻稻不对称生物催化 S-3-氨基-3-苯基丙酸(与 3-氨基-3-(3-氰基苯基)丙酸相关)的研究证明了其在生产药物中间体(如 S-达泊西汀)中的重要性,表明在药物合成中的潜在应用 (李等人,2013)。

缓蚀

- 缓蚀:源自半胱氨酸和 3-巯基丙酸(结构上类似于 3-氨基-3-(3-氰基苯基)丙酸)的席夫碱已被证明是对低碳钢有效的缓蚀剂,表明潜在的工业应用 (古普塔等人,2016)。

药物研究

- 药物化合物的合成:3-(2-氰基苯基)丙酸,一种相关化合物,已被用作药物化合物(如 CYM-5442)合成中的起始原料,表明其在药物化学中的用途 (田恬,2014)。

分析和物理表征

- 多晶型:3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚满-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐,结构上与 3-氨基-3-(3-氰基苯基)丙酸相关,已使用光谱和衍射技术对其多晶型进行了研究,突出了其在药物开发中的相关性 (沃格特等人,2013)。

属性

IUPAC Name |

3-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFAFLSYAXYZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride | |

CAS RN |

1810069-92-1 | |

| Record name | Benzenepropanoic acid, β-amino-3-cyano-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)